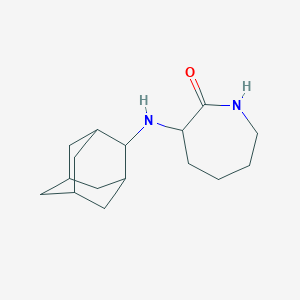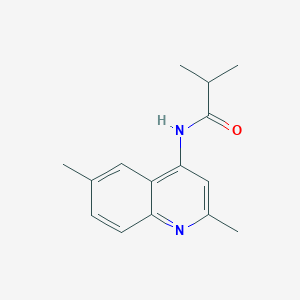![molecular formula C22H17N3O6S2 B4889602 N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4889602.png)
N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide, commonly known as NAPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that has been extensively studied for its ability to inhibit the activity of certain enzymes and proteins in the human body. In
Mechanism of Action
The mechanism of action of NAPB involves the inhibition of certain enzymes and proteins in the human body. Specifically, it has been found to inhibit the activity of carbonic anhydrase and matrix metalloproteinases, which play important roles in various physiological processes. This inhibition leads to a reduction in the activity of these enzymes, which can have significant therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAPB are highly dependent on the specific enzymes and proteins that it inhibits. Inhibition of carbonic anhydrase can lead to a reduction in the production of bicarbonate ions, which can have significant effects on acid-base balance in the body. Inhibition of matrix metalloproteinases can lead to a reduction in the breakdown of extracellular matrix proteins, which can have significant effects on tissue remodeling and repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of NAPB for lab experiments is its potency and specificity as an enzyme and protein inhibitor. This makes it a valuable tool for studying the roles of these enzymes and proteins in various physiological processes. However, one of the limitations of NAPB is its potential toxicity and side effects, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on NAPB. One area of interest is the development of more potent and specific inhibitors of carbonic anhydrase and matrix metalloproteinases. Another area of interest is the development of NAPB-based therapies for various diseases, including cancer and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of NAPB and its potential side effects.
Synthesis Methods
The synthesis of NAPB involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide, followed by the addition of 1-naphthylamine. The resulting product is purified through recrystallization to obtain pure NAPB. This synthesis method has been extensively studied and optimized for maximum yield and purity.
Scientific Research Applications
NAPB has been studied extensively for its potential applications in various scientific fields. It has been found to be a potent inhibitor of certain enzymes and proteins, including carbonic anhydrase and matrix metalloproteinases. These enzymes play important roles in various physiological processes, and their inhibition can have significant therapeutic benefits. NAPB has also been studied for its potential anticancer properties, as it has been found to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S2/c26-25(27)21-10-3-4-11-22(21)33(30,31)23-17-12-14-18(15-13-17)32(28,29)24-20-9-5-7-16-6-1-2-8-19(16)20/h1-15,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZNJOIHXJRDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]-2-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B4889544.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889557.png)
![4-[(3-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B4889560.png)
![2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)

![7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4889570.png)
![8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4889571.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889579.png)

![N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4889607.png)